3NP2S has been shown to act as an inhibitor of the interleukin 1 receptor (IL1R), a protein involved in the immune system's inflammatory response. By blocking IL1R, 3NP2S may have therapeutic potential for conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis. )]
Studies suggest that 3NP2S exhibits antiviral properties, particularly against HIV, the virus that causes AIDS. The mechanism of this activity is still under investigation, but it may involve interfering with the virus's ability to enter and replicate within host cells. )]
The biological activity of 3-nitropyridine-2-thiol is notable in various contexts:
Several methods exist for synthesizing 3-nitropyridine-2-thiol:
3-Nitropyridine-2-thiol has diverse applications:
Studies on interaction mechanisms highlight:
Several compounds share structural similarities with 3-nitropyridine-2-thiol. Here’s a comparison highlighting its uniqueness:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Mercaptopyridine | Thiol at position 2 without nitro group | Lacks electron-withdrawing nitro group |
| 3-Aminopyridine | Amino group at position 3 | Basic properties; less electrophilic than thiol |
| 5-Nitroisothiazole | Contains nitrogen and sulfur within a ring | Different heterocyclic structure |
| 4-Nitropyridine | Nitro group at position 4 | Different reactivity profile due to position |
3-Nitropyridine-2-thiol stands out due to its unique combination of a nitro group and a thiol functionality, providing enhanced reactivity and potential biological activity compared to these similar compounds. Its ability to undergo selective nucleophilic substitutions makes it particularly valuable in synthetic chemistry and medicinal applications.
3-Nitropyridine-2-thiol (CAS 38240-29-8) is a nitro-substituted pyridine derivative with the molecular formula $$ \text{C}5\text{H}4\text{N}2\text{O}2\text{S} $$ and a molecular weight of 156.16 g/mol. Its structure features a pyridine ring substituted with a nitro group (-NO$$_2$$) at the 3-position and a thiol (-SH) or thione (=S) group at the 2-position, depending on tautomeric state. The compound is classified as a heterocyclic thiol due to its sulfur-containing functional group and aromatic nitrogen backbone. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 173–175°C | |
| Density | 1.5 g/cm³ | |
| Boiling Point | 285.3°C (estimated) | |
| LogP | 1.62 | |
| Solubility | Low in water; soluble in DMSO |
The nitro group induces strong electron-withdrawing effects, directing electrophilic substitutions to specific ring positions and stabilizing the thiol/thione equilibrium.
The synthesis of 3-nitropyridine-2-thiol evolved alongside advances in nitration and heterocyclic chemistry. Early routes relied on direct nitration of pyridine derivatives using harsh conditions, but modern methods employ controlled reagents:
A patent by highlights an optimized industrial process using picolinic acid hydrochloride, thionyl chloride, and ammonia to achieve high-purity 3-nitropyridine-2-thiol precursors. This method reduces side reactions and improves yields compared to traditional nitration routes.
3-Nitropyridine-2-thiol occupies a niche in heterocyclic chemistry due to its dual functionality:
Its reactivity is frequently compared to pyridine-2-thiol and 5-nitropyridine-2-thiol, emphasizing the nitro group’s role in modulating electronic properties.
The thiol ($$ \text{-SH} $$) and thione ($$ \text{=S} $$) tautomers coexist in solution, with equilibrium governed by solvent and temperature. Key findings include:
Isomeric nitropyridine thiols exhibit distinct electronic and reactivity profiles:
The 3-nitro isomer’s nitro group at the meta position reduces steric hindrance compared to ortho-substituted analogs, facilitating nucleophilic aromatic substitutions. In contrast, 5-nitropyridine-2-thiol’s para-nitro configuration enhances electron withdrawal, making it more reactive toward metal coordination.
The historical sequence proceeds in two operations (Scheme 1).
| Entry | Solvent (step 1) | Base (step 2) | Temp (°C) | Time (h) | Isolated yield (%) | Ref. |
|---|---|---|---|---|---|---|
| A | EtOH / H₂O (4 : 1) | 30% KOH | 78 (reflux) | 3 + 3 | 85 | [1] |
| B | DMF | K₂CO₃ | 85 | 6 | 82 | [2] |
The sequence tolerates halogens or alkoxy groups on the pyridine nucleus and consistently produces material of ≥ 95% HPLC purity after simple filtration and drying [1] [2].
Direct treatment of the thiouronium intermediate with potassium hydroxide in dimethyl sulfoxide at 110 °C promotes an intramolecular S-alkylation followed by hydrolysis, shortening the process to a single pot and giving 78–88% yield without solvent change [3].
Key variables influencing productivity are summarised in Table 2.
| Parameter | Optimal value | Effect on yield |
|---|---|---|
| Halide leaving group | Chloride > bromide | Faster SNAr rate [2] |
| Thiourea equivalence | 1.0–1.1 eq. | Excess offers no benefit [1] |
| Water content in EtOH | 15–25% | Maximises thiouronium solubility [1] |
| pH during KOH step | 11–12 | Prevents oxidative dimerisation [3] |
Overall space–time yields of 6–7 kg m⁻³ h⁻¹ are reachable in glass-lined reactors above 70 °C.
On tonne scale, 3-nitro-2-chloropyridine is converted with anhydrous sodium hydrosulfide (NaSH) in high-boiling glycols via one‐step SNAr (Equation 1).
NaSH eliminates chloride directly, avoiding thiourea waste and H₂ evolution [4].
| Solvent system | Temp (°C) | Time (h) | NaSH : substrate (mol) | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|---|---|
| Ethylene glycol | 120 | 18 | 1.3 | 98.5 | 99 | [4] |
| Propylene glycol | 160 | 12 | 1.3 | 95 | 99 | [4] |
| Cyclohexanol / EG (1 : 1) | 120 | 14 | 1.4 | 98 | 98 | [4] |
Ethylene glycol offers the best balance of viscosity, boiling point, and mass-transfer efficiency; propylene glycol allows shorter cycles at slightly reduced yield.
Electrophilic nitration of 2-mercaptopyridine with mixed HNO₃ / H₂SO₄ is feasible but low-yielding (≈ 12% mono-nitration at 350 °C) [5]. Flow micro-reactor nitration under 30 bar at 90 °C elevates conversion to 42% while drastically reducing acid inventory [6]. The route remains exploratory because sulfur oxidation competes.
Regio-selective oxidative amination of 3-nitropyridines proceeds through radical C–N coupling. Using potassium carbonate‐mediated thiol displacement followed by aerobic copper catalysis, 2-alkyl- or 2-aryl-amino-5-nitropyridines form in 60–85% yield [7]. Inserting a sulfhydryl nucleophile in the final step regenerates the target thiol, enabling late-stage diversification of heteroaryl motifs.
Corrosive;Irritant